molecular formula C20H17ClN2O3S2 B3400267 5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-67-0

5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3400267
CAS No.: 1040658-67-0
M. Wt: 432.9 g/mol
InChI Key: OBCUDVVRMWZUPY-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a chloro and methyl group at positions 5 and 2, respectively. The sulfonamide nitrogen is linked to an indolin-6-yl moiety, which is further functionalized with a thiophene-2-carbonyl group at the indoline nitrogen. The synthesis of analogous compounds, such as N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamides, involves coupling reactions between chlorinated heterocyclic carbonyl chlorides and aryl amines , which may be adaptable to the preparation of this compound.

Properties

IUPAC Name

5-chloro-2-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c1-13-4-6-15(21)11-19(13)28(25,26)22-16-7-5-14-8-9-23(17(14)12-16)20(24)18-3-2-10-27-18/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUDVVRMWZUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics that may allow it to interact with various biological targets. Research has indicated possible applications in treating conditions such as cancer and inflammation.
    • Enzyme Inhibition : Studies suggest that the compound may act as an enzyme inhibitor, modulating specific pathways involved in disease processes. This property makes it a candidate for further exploration in drug design aimed at targeting specific enzymes associated with various diseases.
  • Biological Activity
    • Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis.
    • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which could be leveraged in developing new antibiotics or antimicrobial agents. The compound's efficacy against various bacterial strains is an area of ongoing research.
  • Organic Synthesis
    • Building Block for Complex Molecules : The compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications. Its unique structure allows chemists to modify it further to enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

StudyFindingsApplication
Study 1Demonstrated anticancer activity against breast cancer cell linesPotential development of anticancer drugs
Study 2Showed significant enzyme inhibition in vitroTargeted therapy for metabolic disorders
Study 3Investigated antimicrobial properties against Gram-positive bacteriaDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related molecules. Below is a detailed analysis of key analogs:

Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

  • Structural Features : Contains a thiophene-2-carbonyl group linked to a pyrazolone core.
  • Biological Activity : Demonstrates antidepressant activity in preclinical models, attributed to its electron-rich thiophene moiety and pyrazolone ring, which may enhance blood-brain barrier penetration .
  • Comparison : Unlike the target compound, this analog lacks a benzenesulfonamide group and instead features a pyrazolone ring, which is associated with anti-inflammatory properties. The indoline scaffold in the target molecule may confer distinct conformational stability and receptor-binding specificity.

N-(Benzoylphenyl)-5-chloro-1H-indole-2-carboxamide

  • Structural Features : Shares a 5-chloro-substituted heterocyclic core (indole) and an aryl carboxamide group.
  • Synthesis : Prepared via coupling of 5-chloroindole-2-carbonyl chloride with benzoyl-substituted anilines .
  • Comparison: The replacement of the indole carboxamide with a benzenesulfonamide in the target compound could enhance solubility and bioavailability.

4-(1-Adamantyl)benzenesulfonamide (AdBeSA)

  • Structural Features : A benzenesulfonamide derivative substituted with a bulky adamantane group.
  • Biological Activity: Adamantane derivatives are known for antiviral and anti-inflammatory applications, but AdBeSA’s sulfonamide group may target enzymes like carbonic anhydrase .
  • Comparison : The target compound’s 5-chloro-2-methylbenzene and thiophene-indolin groups replace AdBeSA’s adamantane moiety, likely reducing steric hindrance and altering target selectivity. The chloro and methyl substituents may enhance electrophilic interactions in enzyme active sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Inference
5-Chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide (Target) Benzenesulfonamide 5-Cl, 2-Me, thiophene-2-carbonyl-indolin Hypothesized enzyme inhibition Moderate solubility, CNS access
Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Pyrazolone Thiophene-2-carbonyl, cyano, ethyl ester Antidepressant High lipophilicity, BBB penetration
N-(Benzoylphenyl)-5-chloro-1H-indole-2-carboxamide Indole carboxamide 5-Cl, benzoylphenyl Not reported Lower solubility vs. sulfonamide
4-(1-Adamantyl)benzenesulfonamide (AdBeSA) Benzenesulfonamide 1-Adamantyl Enzyme inhibition (e.g., CA) High steric hindrance, low BBB

Key Research Findings and Implications

  • Chloro Substituent : The 5-chloro group in the target compound and indole carboxamide could improve metabolic stability by resisting oxidative degradation.
  • Sulfonamide vs. Carboxamide : Benzenesulfonamides (target, AdBeSA) generally exhibit stronger hydrogen-bonding capacity than carboxamides, favoring interactions with polar enzyme pockets .

Biological Activity

5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 367.85 g/mol. The structure features a chloro group, an indole moiety, and a thiophene ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzenesulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. The compound's structural features enable it to modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed IC50 values indicating potent activity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related sulfonamide compounds has been documented. For example, studies have shown that certain benzenesulfonamide derivatives can inhibit carrageenan-induced paw edema in rats by over 90%, highlighting their efficacy in reducing inflammation . This suggests that this compound may share similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives is well-established. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating significant potency . This opens avenues for exploring the antimicrobial potential of the target compound.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the indole and thiophene moieties can significantly impact biological activity. For instance, substituents at specific positions on these rings can enhance binding affinity and selectivity for target enzymes or receptors, leading to improved pharmacological profiles .

Case Studies

  • Anticancer Research : A study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against various cell lines. The findings indicated that specific substitutions on the indole ring could enhance cytotoxicity, with some compounds achieving IC50 values as low as 20 nM against resistant cancer cells .
  • Anti-inflammatory Trials : In vivo studies involving carrageenan-induced inflammation models demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs, suggesting a viable pathway for therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : A comparative analysis of several benzenesulfonamides showed that compounds similar to this compound had strong antibacterial activity against clinical isolates, emphasizing their potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the benzenesulfonamide-indoline-thiophene scaffold?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. For example, the indoline-6-amine intermediate can be prepared via reductive cyclization of nitro precursors, followed by thiophene-2-carbonyl coupling using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Sulfonylation of the indoline nitrogen with 5-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) completes the scaffold .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For crystallography, grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) . Monitor sulfonamide and carbonyl vibrations via FT-IR (e.g., S=O stretches at ~1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹).

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : Due to the hydrophobic indoline and thiophene moieties, start with DMSO for stock solutions. For aqueous stability testing, use buffered solutions (pH 7.4 PBS) with <5% DMSO. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

Advanced Research Questions

Q. How do substituents on the thiophene or benzenesulfonamide groups affect target binding in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring to enhance sulfonamide acidity, potentially improving receptor binding. Modify the thiophene with methyl or carbonyl groups to probe steric/electronic effects. Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

Q. What in vitro models are suitable for evaluating this compound’s biological activity?

  • Methodological Answer : Prioritize cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays (MTT/CellTiter-Glo). For kinase inhibition, use recombinant enzymes (e.g., EGFR, VEGFR2) in ADP-Glo™ assays. Include positive controls (e.g., imatinib for kinases) and validate results with siRNA knockdown .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate. Use orthogonal assays (e.g., Western blot for target protein inhibition) to confirm mechanistic hypotheses. Cross-validate with proteomics or transcriptomics datasets .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Overcome matrix effects (e.g., plasma proteins) via protein precipitation (acetonitrile) or SPE. Use LC-MS/MS with a C18 column (2.6 µm particle size) and MRM transitions for quantification. Optimize ionization parameters (ESI+ for sulfonamide) and include deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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